molecular formula C23H29AsN2O4 B1143642 Strychnine dimethylarsinate CAS No. 10476-87-6

Strychnine dimethylarsinate

Cat. No.: B1143642
CAS No.: 10476-87-6
M. Wt: 472.41
InChI Key:
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Description

Strychnine dimethylarsinate is a compound that combines the potent alkaloid strychnine with dimethylarsinic acid Strychnine is well-known for its toxic properties and has been used historically as a pesticide Dimethylarsinic acid, on the other hand, is an organoarsenic compound that has been studied for its various chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strychnine dimethylarsinate typically involves the reaction of strychnine with dimethylarsinic acid under controlled conditions. One common method involves dissolving strychnine in an appropriate solvent, such as ethanol, and then adding dimethylarsinic acid. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where strychnine and dimethylarsinic acid are combined in large quantities. The reaction conditions, such as temperature and stirring speed, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Strychnine dimethylarsinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the strychnine and dimethylarsinic acid moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of arsenic oxides, while reduction could yield arsenic hydrides. Substitution reactions can result in the formation of various arsenic-containing derivatives .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound has been investigated for its effects on biological systems, including its potential as a tool for studying neurotransmitter pathways.

    Medicine: Research has explored its potential use in developing new therapeutic agents, particularly for conditions involving the central nervous system.

    Industry: Strychnine dimethylarsinate is used in the development of pesticides and other agrochemical products

Mechanism of Action

The mechanism of action of strychnine dimethylarsinate involves its interaction with molecular targets in biological systems. Strychnine is known to act as an antagonist of glycine receptors, which are involved in inhibitory neurotransmission in the central nervous system. By blocking these receptors, strychnine induces convulsions and other neurological effects. Dimethylarsinic acid, on the other hand, can interact with various enzymes and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Strychnine: A potent alkaloid with well-documented toxic effects.

    Dimethylarsinic Acid: An organoarsenic compound with various chemical properties.

    Arsenic Trioxide: Another arsenic-containing compound with applications in medicine and industry.

Uniqueness

Strychnine dimethylarsinate is unique due to the combination of strychnine and dimethylarsinic acid, resulting in a compound with distinct chemical and biological properties. This combination allows for unique applications and mechanisms of action that are not observed with the individual components .

Properties

IUPAC Name

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dimethylarsinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.C2H7AsO2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-3(2,4)5/h1-5,13,16-17,19-20H,6-11H2;1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRJKMMPKSLKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=O)(C)O.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29AsN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909177
Record name Dimethylarsinic acid--strychnidin-10-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10476-87-6
Record name Strychnine dimethylarsinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylarsinic acid--strychnidin-10-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strychnine dimethylarsinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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